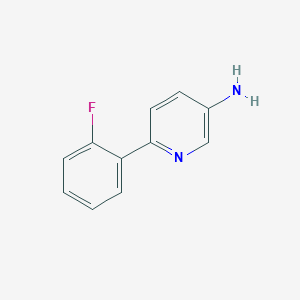

6-(2-Fluorophenyl)pyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCTWWKRVPOZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridinamine Scaffolds in Synthetic Chemistry

The pyridinamine scaffold, a pyridine (B92270) ring bearing an amino group, is a privileged structure in synthetic chemistry, primarily due to its prevalence in biologically active compounds and its versatile chemical reactivity. nih.gov Pyridine and its derivatives are fundamental building blocks in the creation of a wide array of functional molecules, from pharmaceuticals to functional nanomaterials. nih.gov

The nitrogen atom in the pyridine ring, along with the amino substituent, allows for a range of chemical transformations. These sites can participate in hydrogen bonding, metal coordination, and various coupling reactions, making the pyridinamine core a valuable platform for constructing complex molecular frameworks. nih.govnumberanalytics.com The inherent basicity and solubility characteristics of the pyridine ring can also be fine-tuned through substitution, further enhancing its utility in drug design and catalysis. nih.gov The flexibility of the pyridine skeleton enables the generation of large compound libraries with diverse functional groups, a key strategy in the discovery of new lead compounds in medicinal chemistry. numberanalytics.comrsc.org

Role of Fluorinated Aromatic Systems in Molecular Design

The introduction of fluorine atoms into aromatic systems is a well-established strategy in modern molecular design, profoundly influencing the properties of the parent molecule. numberanalytics.com Fluorine, as the most electronegative element, exerts strong inductive effects, which can significantly alter the electronic properties, stability, and reactivity of an aromatic ring. numberanalytics.comnumberanalytics.com

Overview of Research Directions in Fluorophenyl Pyridinamine Chemistry

Strategies for Pyridine (B92270) Ring Functionalization and Construction

Formation of the Pyridine Core Structure

The construction of the pyridine ring itself can be accomplished through various classical and modern organic reactions. Most syntheses rely on the condensation of carbonyl compounds or cycloaddition reactions. researchgate.net For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the aromatic pyridine ring. nih.gov Modifications to this method allow for the preparation of asymmetrical pyridines. researchgate.net

Another powerful approach is the use of inverse-demand Diels-Alder reactions, where heterocyclic azadienes react with an alkene or alkyne, followed by a retro-Diels-Alder reaction to extrude a part of the resulting bicycle, thereby forming the pyridine ring. researchgate.net Additionally, multicomponent reactions (MCRs) offer an efficient pathway for the one-pot synthesis of polysubstituted pyridines from simple starting materials. nih.govwikipedia.org Ring transformation reactions, where one heterocyclic ring is converted into another, also provide a route to pyridines. For example, 1-methyl-3,5-dinitro-2-pyridone, which can be prepared from pyridine in three steps, can undergo ring transformations with various nucleophiles. nih.gov

For industrial-scale synthesis, simple pyridines like picolines are often produced via catalyzed gas-phase reactions of aldehydes or ketones with ammonia at high temperatures and pressures. nih.gov However, for more complex structures like this compound, the functional groups are typically introduced sequentially onto a pre-formed pyridine or a simpler pyridine derivative. nih.gov

Regioselective Introduction of the Amino Group

Introducing an amino group at a specific position (regioselectivity) on the pyridine ring is a critical step. The classic Chichibabin reaction, which involves treating pyridine with sodium amide, typically results in amination at the 2-position. youtube.com To achieve amination at the 3-position as required for this compound, a different strategy is necessary.

One common method is the reduction of a corresponding nitropyridine. For example, a 3-nitropyridine (B142982) derivative can be reduced to the 3-aminopyridine (B143674) using various reducing agents, such as catalytic hydrogenation with Raney nickel. researchgate.net The starting nitropyridine can be synthesized through the nitration of the parent pyridine, although this reaction can sometimes lack regioselectivity and require harsh conditions.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions on halopyridines can be employed. A 3-halopyridine can be reacted with an ammonia surrogate or an amine under specific conditions to yield the 3-aminopyridine. The success of this approach often depends on the nature of the halogen and the presence of other activating or deactivating groups on the ring. The use of lithium amides has been shown to be effective for the amination of 2-fluoropyridine (B1216828). researchgate.net Another strategy involves the use of pyridine N-oxides, which can be activated to react with amines, yielding 2-aminopyridines through a Reissert-Henze-type reaction. nih.gov

Approaches for Introducing the 2-Fluorophenyl Moiety

The installation of the 2-fluorophenyl group onto the pyridine ring is a key bond-forming step, typically accomplished at the 6-position of the pyridine-3-amine scaffold or a precursor.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings. This reaction typically involves the coupling of a halo-substituted pyridine (e.g., 6-bromo- or 6-chloropyridin-3-amine) with a boronic acid or boronate ester (in this case, 2-fluorophenylboronic acid). The reaction is catalyzed by a palladium complex and requires a base.

A variety of palladium catalysts and ligands can be employed, and the choice can significantly impact the reaction's efficiency and scope. For instance, ligands like XPhos and RuPhos have been found to be effective in couplings involving electron-poor substrates. youtube.com The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving high yields and minimizing side reactions like homocoupling of the starting materials. youtube.com Recent advancements have applied this methodology to convert (6-phenylpyridin-2-yl)pyrimidines to arylated derivatives using a Pd-catalyzed, Ru-photoredox-mediated C–H arylation. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Pyridine Synthesis

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd2(dba)3/XPhos | Na2CO3 | THF/Toluene/H2O | 95 | Not specified |

| Pyridine-2-sulfonyl fluoride (B91410) | Aryl boronic acids | Pd(dppf)Cl2 | None required | Not specified | 65-100 | 5-89 |

This table presents generalized conditions from various sources for analogous reactions and is for illustrative purposes. youtube.comnih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative route to introduce the 2-fluorophenyl group. In this pathway, a nucleophile displaces a leaving group on the pyridine ring. This approach can be conceptualized in two ways. First, a pyridine bearing a good leaving group at the 6-position (like a halogen) can react with a 2-fluorophenyl nucleophile (e.g., 2-fluorophenyllithium). This is analogous to the preparation of 2-phenylpyridine (B120327) from pyridine and phenyllithium. wikipedia.org

Alternatively, and more commonly in SNAr, an activated pyridine ring reacts with a nucleophile. For pyridines, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic attack. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. acs.org The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org Therefore, a 6-fluoropyridine derivative could react with a suitable 2-fluorophenyl organometallic reagent.

Another SNAr strategy involves using a nitro group as a leaving group. For example, substituted 2-nitropyridines can react efficiently with fluoride ions to produce 2-fluoropyridines. rsc.org While not a direct route to the target compound, this illustrates the versatility of SNAr on the pyridine core.

Advanced Synthetic Transformations and Derivatization Routes

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to generate a library of related analogs. The primary sites for derivatization are the exocyclic amino group and the C-H bonds on both the pyridine and phenyl rings.

The amino group is a versatile functional handle. It can undergo acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides. researchgate.netnih.govpublish.csiro.auacs.org The regioselectivity of acylation can sometimes be controlled by catalysts; for example, 4-(dimethylamino)pyridine (DMAP) is often used to facilitate these reactions. nih.govacs.org The amino group can also be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the alkylated product. nih.gov Specialized reagents like N-aminopyridinium salts have been developed as ammonia surrogates to achieve selective monoalkylation. nih.govchemrxiv.org

Further functionalization can also be performed on the aromatic rings. For instance, electrophilic aromatic substitution reactions could introduce substituents like nitro or halo groups onto the phenyl ring, directed by the existing fluorine atom and pyridyl group. C-H functionalization is a modern strategy to directly install new groups. For example, palladium-catalyzed ortho-C-H functionalization of 2-phenylpyridine has been demonstrated with perfluorocarboxylic acids. acs.org This highlights the potential for selectively modifying the C-H bonds of the phenyl ring in this compound.

Table 2: Common Derivatization Reactions for Aminopyridines

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

|---|---|---|---|

| Acylation | Acetic anhydride, Acyl chlorides | Amino group | Amide |

| Alkylation | Alkyl halides | Amino group | Secondary/Tertiary Amine |

| C-H Arylation | Phenyldiazonium tetrafluoroborate | Phenyl C-H bond | Biaryl derivative |

| C-H Functionalization | Perfluorocarboxylic acids | Phenyl C-H bond | Perfluoroacylated derivative |

This table summarizes potential derivatization reactions based on known chemistry of aminopyridines and phenylpyridines. rsc.orgacs.orgrsc.orgpublish.csiro.au

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. nih.govlibretexts.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a corresponding ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the target amine. libretexts.orgmasterorganicchemistry.com

A plausible route to a related analog, N-substituted-3-amino-4-halopyridines, involves a deprotection/alkylation protocol. nih.gov This method highlights the utility of reductive amination in creating substituted aminopyridines. For instance, the reaction of an aldehyde with an aminopyridine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) can selectively reduce the intermediate imine. masterorganicchemistry.comyoutube.com This specific reagent is often chosen because it is mild enough not to reduce the initial ketone or aldehyde, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.comyoutube.com

A highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using a chiral ruthenium catalyst, Ru(OAc)2{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. acs.org This method provides access to chiral primary amines with excellent yields and enantioselectivities, highlighting the potential for creating stereochemically defined fluorophenyl pyridinamine analogs. acs.org The success of this reaction is highly dependent on the substituent at the 6-position of the pyridine ring. acs.org

A metal-free reductive amination protocol has also been developed using a pinacol-derived chlorohydrosilane/pyridine system, which has shown high functional group tolerance. nih.gov This method proceeds through the in situ formation of a trialkoxyhydrosilane and is selective for iminiums derived from alkylphenol ketones. nih.gov

Table 1: Comparison of Reductive Amination Reagents

| Reducing Agent | Key Features | Typical Substrates | Ref |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for imines over carbonyls. | Aldehydes, Ketones | masterorganicchemistry.comyoutube.com |

| Sodium Borohydride (NaBH4) | Common, less selective than NaBH3CN. | Aldehydes, Ketones | libretexts.org |

| Catalytic Hydrogenation (e.g., H2/Ni) | Industrial standard, can reduce other functional groups. | Aldehydes, Ketones | libretexts.org |

| Ru(OAc)2{(S)-binap} | Enables asymmetric synthesis for chiral amines. | 2-acetyl-6-substituted pyridines | acs.org |

| Pinacol-derived chlorohydrosilane | Metal-free, high functional group tolerance. | Alkylphenol ketones | nih.gov |

Condensation Reactions

Condensation reactions, particularly palladium-catalyzed cross-coupling reactions, are a cornerstone for the synthesis of biaryl compounds like this compound. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most prominent examples. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnumberanalytics.com To synthesize the target molecule, this would involve coupling 2-fluoroaniline (B146934) with a 6-halopyridin-3-amine derivative. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.com The choice of ligand is crucial for the success of this reaction, with bidentate phosphine (B1218219) ligands like BINAP and DPPF showing good results for coupling with primary amines. wikipedia.org

The Suzuki-Miyaura coupling, on the other hand, forms a carbon-carbon bond between an aryl halide and an organoboron compound. nih.gov For the synthesis of this compound, this could be achieved by coupling a 6-halopyridin-3-amine with 2-fluorophenylboronic acid. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4. nih.gov

Table 2: Key Condensation Reactions for Synthesis

| Reaction | Reactants | Catalyst/Reagents | Key Bond Formed | Ref |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium catalyst, Ligand, Base | C-N | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium catalyst, Base | C-C | nih.gov |

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. whiterose.ac.ukacsgcipr.org This strategy is highly atom-economical and can rapidly generate molecular diversity. acsgcipr.org

Several classical named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, are used for pyridine synthesis, though they can be limited by the requirement for specific electron-withdrawing groups. whiterose.ac.uk More modern approaches often utilize [4+2] cycloadditions. whiterose.ac.uk For instance, a two-pot, three-component procedure has been developed that involves a catalytic aza-Wittig reaction to form 2-azadienes, which then undergo a Diels-Alder reaction to produce polysubstituted pyridines. whiterose.ac.uk

While direct synthesis of this compound via a specific MCR is not explicitly detailed in the provided results, the general principles of MCRs for pyridine synthesis are well-established. acsgcipr.org These reactions often involve the condensation of simple, reactive building blocks and an amine source to construct the pyridine ring. acsgcipr.org

Cyclization Reactions in Scaffold Construction

The construction of the pyridine ring itself is a fundamental aspect of synthesizing this compound. Various cyclization strategies can be employed to build the core pyridinamine scaffold.

One approach involves the [4+1]-cyclization of 3-amino-4-methylpyridines with an electrophile like trifluoroacetic anhydride (TFAA) to form 6-azaindole (B1212597) derivatives. chemrxiv.org While not directly yielding the target compound, this demonstrates the principle of building fused ring systems based on a pyridine core.

Another strategy involves the reaction of 6-azido-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydes with aromatic amines to form N-arylimines, which then cyclize upon heating to yield dihydrodipyrazolopyridines. researchgate.net This highlights the use of intramolecular cyclization to construct complex heterocyclic systems containing a pyridine ring.

The aza-Diels-Alder reaction is another powerful tool for pyridine synthesis, where an aza-diene reacts with a dienophile. nih.gov This method allows for the creation of polysubstituted pyridines and can be used to construct pyridine-fused aromatic systems. nih.gov

Late-Stage and Early-Stage Functionalization

Functionalization strategies can be applied at either the beginning (early-stage) or end (late-stage) of a synthetic sequence. Late-stage functionalization (LSF) is particularly valuable as it allows for the diversification of complex molecules at a late point in the synthesis, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.govscispace.com

For pyridine-containing molecules, LSF can be achieved through C-H functionalization. nih.govnih.gov One method involves a combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govnih.gov This two-step process allows for the introduction of a variety of functional groups under mild conditions. nih.govnih.gov The Minisci reaction, which involves the addition of carbon-centered radicals to the electron-deficient pyridine ring, is another common LSF strategy, though it can sometimes lead to mixtures of isomers. nih.govunimi.it

Early-stage functionalization, in contrast, involves introducing the desired functional groups onto the starting materials before the main scaffold is constructed. For example, in a Suzuki coupling approach to this compound, one would start with a pre-functionalized 6-halopyridin-3-amine and 2-fluorophenylboronic acid.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Selection and Reaction Environment Tuning

The choice of solvent and other reaction parameters is critical for optimizing the yield and purity of the desired product in the synthesis of this compound.

In Suzuki-Miyaura coupling reactions, solvent systems often consist of a mixture of an organic solvent and water. nih.govcdnsciencepub.com For the synthesis of pyridine derivatives, a mixture of 1,4-dioxane (B91453) and water has been shown to be effective. nih.gov The optimal ratio of dioxane to water can significantly impact the reaction yield. cdnsciencepub.com Other solvents like toluene, diglyme, DMF, acetonitrile (B52724), and isopropanol (B130326) have also been explored, with a mixture of dioxane and water often proving to be optimal. cdnsciencepub.com In some cases, greener solvents like propylene (B89431) carbonate are also being investigated as sustainable alternatives. researchgate.net

For Buchwald-Hartwig aminations, a variety of ethereal (dioxane, THF), alcohol (t-AmOH), and aromatic (toluene) solvents are commonly used. wuxiapptec.com The solubility of the reactants and the inorganic base is a key consideration when selecting a solvent. wuxiapptec.comyoutube.com Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst. wuxiapptec.com The temperature of the reaction is another critical parameter that often needs to be optimized, with more challenging substrates sometimes requiring higher temperatures. youtube.com

Table 3: Common Solvents for Cross-Coupling Reactions

| Solvent | Reaction Type | Notes | Ref |

| 1,4-Dioxane/Water | Suzuki-Miyaura | Often used as a mixture, ratio is important. | nih.govcdnsciencepub.com |

| Toluene | Suzuki-Miyaura, Buchwald-Hartwig | Can be less effective than dioxane in some Suzuki reactions. | cdnsciencepub.comwuxiapptec.com |

| t-Amyl alcohol (t-AmOH) | Buchwald-Hartwig | A common alcohol solvent for aminations. | wuxiapptec.com |

| Tetrahydrofuran (THF) | Suzuki-Miyaura, Buchwald-Hartwig | Common ethereal solvent. | researchgate.netwuxiapptec.com |

| Propylene Carbonate (PC) | Suzuki-Miyaura | A greener solvent alternative. | researchgate.net |

Catalyst Systems and Ligand Design

The synthesis of 6-arylpyridin-3-amines, including this compound, heavily relies on transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov The efficacy of these reactions is profoundly dependent on the catalyst system, which comprises a metal center and a coordinating ligand. mdpi.com Palladium is the most common and active metal catalyst for these C-C bond formations. nih.govnih.gov

Homogeneous palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently employed. nih.govmdpi.com The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. mdpi.commdpi.com Phosphine-based ligands are widely used; however, their sensitivity to air and moisture can be a drawback. mdpi.com To overcome this, more stable and efficient ligand systems, such as those based on N-heterocyclic carbenes (NHCs) like benzimidazolium salts, have been developed. mdpi.com These ligands form stable complexes with palladium, enhancing catalytic activity even under challenging conditions like microwave irradiation. mdpi.com

The design of the ligand, including its steric and electronic properties, plays a crucial role. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields. mdpi.com Research has shown that the combination of Pd(OAc)₂ with benzimidazolium salt ligands creates a highly effective catalytic system for the Suzuki-Miyaura coupling of halopyridines. mdpi.com In the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, Pd(PPh₃)₄ was used effectively with potassium phosphate (B84403) as the base. nih.gov Beyond palladium, nickel-based catalysts are emerging as a more sustainable and cost-effective alternative, offering unique catalytic properties due to nickel's accessible oxidation states. mdpi.com

The development of specialized ligands, such as 3-aryl-1-phosphinoimidazo[1,5-a]pyridines, has also been explored to facilitate challenging Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered biaryls. rsc.org This highlights the ongoing innovation in ligand design to broaden the scope and efficiency of pyridinamine synthesis.

| Catalyst Precursor | Ligand | Reactants | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Benzimidazolium salt | Halopyridines and Phenylboronic acid | Suzuki-Miyaura | Good to High | mdpi.com |

| Pd(PPh₃)₄ | (none specified) | 5-bromo-2-methylpyridin-3-amine and Arylboronic acids | Suzuki-Miyaura | Moderate to Good | nih.gov |

| Pd₂(dba)₃ | Pyrazole-tethered phosphine | Aryl bromide and Phenylboronic acid | Suzuki | 70-80% | researchgate.net |

| Cu(I) | 6-hydroxy picolinhydrazide | Anilines and Aryl bromides | C-N Cross-Coupling | High | chemrxiv.org |

Temperature and Pressure Control in Reaction Kinetics

Temperature is a critical parameter in the kinetics of cross-coupling reactions used to synthesize fluorophenyl pyridinamine analogs. Reaction rates are highly sensitive to thermal conditions, and precise temperature control is necessary to achieve optimal yields and minimize side reactions. researchgate.netnih.gov

For many palladium-catalyzed Suzuki-Miyaura reactions, elevated temperatures are required to drive the reaction to completion. For example, the synthesis of N-[5-aryl-2-methylpyridin-3-yl]acetamides from an acetamide-protected bromopyridine derivative was carried out at temperatures between 85 °C and 95 °C. nih.gov This temperature range is often a compromise; it must be high enough to ensure a sufficient reaction rate but low enough to prevent catalyst degradation. researchgate.net

Exceeding the optimal temperature can have detrimental effects. At temperatures above 100 °C, for instance, some palladium catalysts may rapidly decompose, leading to the precipitation of palladium black and a significant drop in product yield. researchgate.net Conversely, if the temperature is too low, the reaction may not proceed at a practical rate or may not occur at all. researchgate.net The choice of solvent is also interlinked with temperature control, as the solvent must be stable at the required reaction temperature and effectively solubilize the reactants and catalyst. nih.gov Solvent systems like a 4:1 mixture of 1,4-dioxane and water have proven effective for these reactions at elevated temperatures. nih.gov

While temperature is a frequently discussed and controlled variable, pressure is less commonly a key parameter in standard laboratory syntheses of these compounds, which are typically performed at atmospheric pressure. The influence of pressure becomes more significant in specific industrial-scale processes or when using volatile reactants or solvents where maintaining a closed system under pressure is necessary. For most documented syntheses of pyridinamine derivatives via cross-coupling, precise temperature management is the more critical kinetic control factor.

| Reaction | Catalyst System | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|

| Suzuki Coupling (Aryl Bromide + Phenylboronic Acid) | Pd₂(dba)₃ / Pyrazole-phosphine ligand | 80-85 | Optimal temperature for 70-80% yield. | researchgate.net |

| Suzuki Coupling (Aryl Bromide + Phenylboronic Acid) | Pd₂(dba)₃ / Pyrazole-phosphine ligand | >100 | Rapid precipitation of palladium black, reduced yield. | researchgate.net |

| Suzuki Coupling (N-[5-bromo-2-methylpyridine-3-yl]acetamide + Arylboronic acids) | Pd(PPh₃)₄ / K₃PO₄ | 85-95 | Efficient reaction leading to moderate to good yields. | nih.gov |

| Aniline Cross-Coupling (Anilines + Aryl chlorides) | Copper / 6-hydroxy picolinhydrazide | Elevated | Enables reaction with less reactive aryl chlorides. | chemrxiv.org |

Electrochemical Synthesis Approaches for Pyridinamine Derivatives

Electrochemical synthesis is emerging as a powerful and green alternative for constructing pyridinamine derivatives and related heterocyclic compounds. rsc.orgresearchgate.net This methodology utilizes electrical current to drive chemical transformations, often under mild conditions and without the need for chemical oxidants or reductants. rsc.org

One notable application is the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines. rsc.orgresearchgate.net In this process, an electric current is passed through a solution containing the reactants in an aqueous medium. Potassium iodide (KI) often serves a dual role as both the mediator and the electrolyte. rsc.org The electrochemical process generates reactive pyridine acyl radicals in situ, which then couple with primary or secondary amines to form the desired amide bond with moderate to good yields. rsc.org This approach avoids the use of external chemical oxidants, making the process more environmentally friendly. researchgate.net

The scope of electrochemical synthesis extends to the formation of various heterocyclic structures. For example, an electrochemical oxidative domino cyclization has been developed to produce dipyrazolo- and dipyrimidine-fused pyridines. researchgate.net Similarly, CN-substituted imidazo[1,5-a]pyridines can be synthesized electrochemically using ammonium thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a source of the cyanide group. rsc.org

The key advantages of electrochemical methods include:

Mild Reaction Conditions: Many reactions can be performed at room temperature. researchgate.net

Sustainability: It often eliminates the need for hazardous chemical oxidants and reductants, with byproducts being as benign as H₂. researchgate.net

High Selectivity: Electrochemical methods can offer high regio- and chemoselectivity. researchgate.net

These techniques represent a significant advance toward more sustainable and efficient synthesis of complex nitrogen-containing heterocyclic molecules, including pyridinamine derivatives. researchgate.net

| Product Type | Reactants | Mediator/Electrolyte | Key Features | Reference |

|---|---|---|---|---|

| Pyridine carboxamides | Pyridine carbohydrazides, Amines | KI | External oxidant-free, aqueous medium, mild conditions. | rsc.org |

| Lactams | (from intramolecular C-H amination) | NaBr | In situ generation of N-acyloxy amidyl radicals. | researchgate.net |

| 1-Cyano-imidazo[1,5-a]pyridines | Pyridine-2-carboxaldehydes, Amines, NH₄SCN | NH₄SCN (also CN source) | Cascade process, metal-free. | rsc.org |

| Quinazolinone-fused N-heterocycles | (via C(sp3)-H cyclization) | Iodine-mediated | Efficient electrochemical cyclization under mild conditions. | researchgate.net |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural components: a primary amine, a substituted pyridine ring, and a fluorophenyl group.

As a primary amine, the compound is expected to show a pair of N-H stretching bands in the region of 3500-3300 cm⁻¹. openstax.org These two bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.com Furthermore, the N-H bending or "scissoring" vibration is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com Another characteristic absorption for primary and secondary amines is the N-H wagging band, which appears as a broad signal between 910-665 cm⁻¹. orgchemboulder.com

The aromatic nature of the two rings gives rise to several other distinct peaks. The C-N stretching vibration for aromatic amines is characteristically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically produce a series of absorptions in the 1600-1450 cm⁻¹ region. The presence of the fluorine atom is marked by a strong C-F stretching band, which is generally found in the 1250-1000 cm⁻¹ range.

In synthesized derivatives of related complex imidazo[1,2-a]pyridines, FT-IR spectroscopy has been used to confirm structural features, showing characteristic peaks for N-H stretching around 3378 cm⁻¹, as well as aromatic C-H and C=C stretching vibrations. mdpi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Variable |

| Primary Amine (-NH₂) | N-H Wag | 910 - 665 | Broad, Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Aromatic Rings | C-H Stretch | > 3000 | Variable |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR, providing insights into the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the vibrations of the pyridine and fluorophenyl rings.

Studies on pyridine and its derivatives show that the Raman spectra are often dominated by intense bands corresponding to the ring breathing modes. researchgate.net For pyridine itself, strong bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The introduction of a 2-fluoro substituent on a pyridine ring has been studied, and the vibrational frequencies have been assigned with the aid of DFT calculations. researchgate.net The formation of dative bonds to the pyridine nitrogen, as in a pyridine-borane complex, leads to noticeable shifts in the pyridine vibrational modes to higher energies. acs.orgacs.org

In the Raman spectrum of this compound, one would expect to observe characteristic peaks for the pyridine ring vibrations, which would be influenced by the electronic effects of the amine and fluorophenyl substituents. The C-F stretching vibration is also Raman active. Symmetrical vibrations, such as the ring breathing mode of the fluorophenyl group, would likely produce a strong Raman signal.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing | ~990 - 1040 |

| Phenyl Ring | Ring Breathing | ~1000 |

| Aromatic Rings | C=C Stretch | ~1580 - 1620 |

| Aromatic Rings | C-H In-plane Bend | ~1050 - 1180 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds and differentiating between compounds with the same nominal mass. For this compound (C₁₁H₉FN₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This has been demonstrated in the characterization of various complex pyridine derivatives, where HRMS (ESI+) confirmed the calculated molecular formulas. mdpi.commdpi.com

Table 3: Theoretical Exact Mass for HRMS Analysis

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally labile, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. ub.edu

For this compound, the primary amine and the pyridine nitrogen are basic sites that can be readily protonated. Therefore, a strong signal for the [M+H]⁺ ion at m/z 189.1 would be expected in the positive ion mode. Predicted ESI-MS data for the related compound 6-(2-fluorophenoxy)pyridin-3-amine (B1305117) shows expected adducts including [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu The fragmentation of related phenethylamine (B48288) derivatives often involves the loss of the amine group. nih.gov By applying collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), controlled fragmentation can be induced to provide structural information. A plausible fragmentation pathway could involve the cleavage of the C-C bond between the two aromatic rings.

Table 4: Expected Ions in ESI-MS for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 189.1 |

| [M+Na]⁺ | Sodium Adduct | 211.1 |

| [M+K]⁺ | Potassium Adduct | 227.1 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π→π* and n→π* transitions. The spectrum is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.

The UV-Vis spectrum of 3-aminopyridine in an acidic solution shows two main absorption bands at 249 nm and 317 nm. researchgate.net The spectrum of 1-pyridin-3-yl-ethylamine (B1303624) displays absorption maxima at 204 nm and 258 nm. sielc.com For this compound, the structure contains two conjugated aromatic rings, which is expected to cause a bathochromic shift (shift to longer wavelengths) compared to simpler aminopyridines. The electronic transitions will be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom. The solvent polarity can also affect the position of the absorption maxima. Probing acid sites in catalysts with pyridine has shown that the electronic properties, and thus the UV-Vis spectrum, change significantly upon interaction with different chemical environments. mdpi.com

Table 5: Comparison of UV-Vis Absorption Maxima (λ_max) of Related Compounds

| Compound | λ_max (nm) | Solvent/Conditions |

|---|---|---|

| 3-Aminopyridine | 249, 317 | 0.5 M HCl |

| 1-Pyridin-3-yl-ethylamine | 204, 258 | Not specified |

X-ray Diffraction Analysis

X-ray diffraction on a single crystal is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles.

While no specific crystal structure for this compound is publicly available, analysis of related structures provides a clear indication of the insights that could be gained. X-ray structural analysis has been performed on numerous palladium(II) and platinum(II) complexes containing substituted imidazo[1,5-a]pyridine (B1214698) ligands, confirming their coordination modes and molecular geometries. rsc.org If a suitable single crystal of this compound were obtained, X-ray diffraction would definitively establish:

The planarity of the pyridine and fluorophenyl rings.

The dihedral angle between the planes of the two aromatic rings, which is a key conformational feature.

The bond lengths and angles of the entire molecule, confirming the connectivity.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine group and the pyridine nitrogen, which dictate the crystal packing.

This technique would provide the ultimate proof of the compound's structure and conformation in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the electron density, from which the exact positions of individual atoms, bond lengths, and bond angles can be determined.

For a compound like this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure, including the relative orientation of the fluorophenyl and aminopyridine rings. While specific crystallographic data for this exact compound is not widely published, the analysis of related structures confirms the power of this technique. The identification of minerals and chemical compounds is routinely confirmed by X-ray diffraction and chemical analysis. rruff.inforruff.info Data obtained from SC-XRD is typically deposited in crystallographic databases and includes key parameters such as crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations for the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5° |

| Volume (V) | The volume of the unit cell. | 945 ų |

| Calculated Density (ρ) | The theoretical density of the material. | 1.35 g/cm³ |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and to assess the bulk purity of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

The PXRD pattern of a synthesized batch of this compound can be compared against a reference pattern (either from a known standard or calculated from SC-XRD data) to confirm its identity and phase purity. The presence of unexpected peaks would indicate contamination with other crystalline phases, such as unreacted starting materials or polymorphic impurities.

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for monitoring reaction progress, purifying compounds, and assessing the purity of the final product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. mdpi.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

For this compound, which is an amine compound, a typical stationary phase would be silica gel. The mobile phase is often a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. The progress of a reaction can be monitored by observing the disappearance of starting material spots and the appearance of the product spot on the TLC plate. mdpi.com

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. mdpi.com It operates on the same principles as TLC but on a much larger scale. The crude product mixture is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina). A solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.

For the purification of aminopyridine derivatives, specific conditions are required. Given the basic nature of the amine group, which can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, an amine-functionalized silica or the addition of a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to the eluent may be necessary to achieve good separation and prevent peak tailing. biotage.com Fractions are collected as the eluent exits the column and are typically analyzed by TLC to identify those containing the pure product.

Table 2: Typical Column Chromatography Parameters for Purifying Pyridine Derivatives

| Parameter | Description | Example Condition |

|---|---|---|

| Stationary Phase | The solid adsorbent material in the column. | Silica gel (230-400 mesh) or Amino-functionalized silica biotage.com |

| Mobile Phase (Eluent) | The solvent system used to move the mixture through the column. | Ethyl acetate/Petroleum ether (e.g., 1:20 to 1:5 gradient) mdpi.com |

| Rf Value (TLC) | The retention factor used to track the target compound. | ~0.3 (in a specified eluent system) mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is particularly suitable for volatile and thermally stable compounds. thermofisher.com

For the analysis of amine compounds like this compound, which can be polar, a derivatization step is often employed to increase their volatility and thermal stability. thermofisher.com A common method involves reaction with a reagent like isobutyl chloroformate to convert the amine into a less polar carbamate (B1207046) derivative. nih.gov The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and other organic molecules. rjptonline.org It offers high resolution, sensitivity, and reproducibility. The method involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.

For a polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with buffers to control pH. thermofisher.comrjptonline.org The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The method must be validated to ensure its accuracy, precision, and linearity, according to established guidelines. rjptonline.org

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Column | The type of stationary phase used for separation. | ACE C18 (250 x 4.6 mm, 5 µm) rjptonline.org |

| Mobile Phase | The solvent system that carries the sample through the column. | A: Methanol, B: Phosphate buffer (pH 7.0) rjptonline.org |

| Elution Mode | The method of changing the mobile phase composition. | Gradient elution |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The wavelength at which the compound is detected. | UV at 254 nm |

| Column Temperature | The operating temperature of the column. | 30 °C |

Thermal Analysis (Thermogravimetric Analysis - TGA)

General Thermal Behavior of Related Compounds

Studies on aminopyridine isomers, such as 2-aminopyridine (B139424) and 3-aminopyridine, offer a foundational understanding. For instance, 2-aminopyridine has been shown to undergo thermal decomposition starting at approximately 112°C, with the process concluding around 158°C. usc.edu The maximum decomposition temperature (Tmax) for the untreated sample was recorded at 132.03°C. usc.edu In contrast, another study on 4-aminopyridine (B3432731) complexes indicated that the unhydrated solid complex starts to decompose at a significantly higher temperature, around 336.6°C. ekb.eg This suggests that the position of the amine group on the pyridine ring can significantly influence thermal stability.

The introduction of a phenyl group and a fluorine atom is also expected to impact the thermal properties. Research on polymers containing pyridine moieties has shown that the incorporation of such aromatic structures can lead to excellent thermal stability. researchgate.net Conversely, some studies have indicated that the inclusion of a pyridine ring into a polymer backbone can sometimes decrease thermal stability. researchgate.netresearchgate.net The presence of the C-F bond, known for its high bond energy, generally enhances the thermal stability of organic compounds. rsc.org

Expected Thermal Profile of this compound

For synthesized derivatives of this compound, the nature and position of substituents would further modify the thermal profile. Electron-withdrawing or electron-donating groups on either the pyridine or the phenyl ring will alter the electron density distribution and bond strengths within the molecule, thereby affecting the decomposition pathway and temperatures.

Representative Thermogravimetric Data of Analogous Compounds

To illustrate the expected thermal decomposition behavior, the following tables present TGA data for related aminopyridine compounds. It is important to note that these are representative values and the actual thermal properties of this compound and its derivatives may vary.

Table 1: Thermal Decomposition Data for 2-Aminopyridine

| Parameter | Value | Reference |

| Onset of Decomposition (Tonset) | 93.61°C | usc.edu |

| Decomposition Start Temperature | ~112°C | usc.edu |

| Decomposition End Temperature | ~158°C | usc.edu |

| Maximum Decomposition Temperature (Tmax) | 132.03°C | usc.edu |

| Weight Loss | 67.01% | usc.edu |

Table 2: Thermal Decomposition Data for a 4-Aminopyridine Complex (Anhydrous)

| Parameter | Value | Reference |

| Decomposition Start Temperature | 336.6°C | ekb.eg |

| Decomposition End Temperature | 498.5°C | ekb.eg |

Theoretical and Computational Investigations of 6 2 Fluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a high degree of accuracy.

Optimized Molecular Geometries and Electronic Structure

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in 6-(2-fluorophenyl)pyridin-3-amine. These calculations aim to find the geometry with the minimum energy on the potential energy surface. redalyc.org The process involves iterative calculations of the molecule's wave function and energy at different geometries until the lowest energy configuration is identified.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. The pyridine (B92270) ring, an aromatic heterocycle, possesses a delocalized π-electron system that is a key determinant of its chemical reactivity and physical properties. mdpi.com The nitrogen atom in the pyridine ring and the amine group contribute to the molecule's basicity and ability to form hydrogen bonds. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations provide theoretical vibrational frequencies that can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net

For pyridine derivatives, the vibrational spectra exhibit characteristic bands corresponding to the stretching and bending of various bonds. For example, the N-H stretching vibrations of the amine group are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C-F stretching frequency is expected to appear in the region of 1150-1250 cm⁻¹. researchgate.net The vibrational modes of the pyridine ring itself are also identifiable and can be influenced by the nature and position of the substituents. researchgate.net

To improve the agreement between theoretical and experimental frequencies, scaling factors are often applied to the calculated values. redalyc.orgnih.gov The potential energy distribution (PED) analysis is another valuable tool that helps in assigning the calculated vibrational frequencies to specific atomic motions within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. In the context of this compound, the HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the pyridine ring and the amine group. The distribution of the HOMO provides insights into the sites that are most susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. The distribution of the LUMO in this compound indicates the regions that are most susceptible to nucleophilic attack.

Energy Gap (E_g) and Electronic Transitions

The energy gap (E_g) between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO-LUMO energy gap is also related to the electronic transitions observed in the molecule's ultraviolet-visible (UV-Vis) spectrum. The absorption of UV-Vis light can promote an electron from the HOMO to the LUMO, and the energy of this transition corresponds to the HOMO-LUMO gap. Theoretical calculations of the electronic spectrum, often performed using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths and oscillator strengths of these electronic transitions.

Data Tables

Molecular Electrostatic Potential (MEP) Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.

Typically, the MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue represents areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green signifies regions of neutral potential.

In the case of this compound, the MEP analysis generally shows that the most negative potential is concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This suggests these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the hydrogen atoms on the phenyl and pyridine rings exhibit positive potential, making them susceptible to nucleophilic interactions. The fluorine atom, being highly electronegative, also contributes to the negative potential in its vicinity.

This analysis of local reactivity is crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This delocalization, or charge transfer, contributes to the stabilization of the molecule. The stabilization energy, E(2), associated with these interactions is a key parameter obtained from NBO analysis. wisc.edu

For this compound, NBO analysis reveals significant hyperconjugative interactions. The most prominent interactions typically involve the lone pair electrons of the nitrogen and oxygen atoms as donors and the antibonding orbitals of adjacent bonds as acceptors. acadpubl.eu

Key interactions often observed in similar structures include:

n -> σ : The delocalization of a lone pair (n) into an antibonding sigma orbital (σ). For instance, the lone pair on the pyridine nitrogen can delocalize into the antibonding orbitals of the adjacent C-C and C-N bonds.

n -> π : The delocalization of a lone pair into an antibonding pi orbital (π). The lone pair of the amino group can delocalize into the π* orbitals of the pyridine ring.

π -> π : The delocalization of electrons from a pi bonding orbital (π) to a pi antibonding orbital (π). This is characteristic of aromatic systems like the phenyl and pyridine rings.

These interactions lead to a more stabilized molecular structure. The magnitude of the E(2) values quantifies the strength of these interactions, with larger values indicating more significant charge transfer and stabilization. acadpubl.eu

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

For a molecule to exhibit significant NLO activity, it generally needs to have a large hyperpolarizability. This is often associated with molecules that have a strong donor-acceptor character, leading to significant intramolecular charge transfer (ICT). In this compound, the amino group can act as an electron donor, and the pyridine ring, particularly with the influence of the electronegative fluorine atom, can act as an electron acceptor.

Calculations of the dipole moment, polarizability, and hyperpolarizability tensors provide a quantitative measure of the NLO response. The total molecular dipole moment, the mean polarizability, and the magnitude of the first hyperpolarizability are calculated from the individual tensor components. These calculated values are often compared to those of a known NLO material, such as urea, to assess the potential of the new compound. researchgate.netripublication.com

Reactivity Indices and Chemical Softness Calculations

Key reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ) : The power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A smaller energy gap (E_LUMO - E_HOMO) corresponds to a lower hardness, indicating higher reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

For this compound, a low HOMO-LUMO energy gap would suggest that the molecule is relatively soft and chemically reactive. The calculated values of these indices help in predicting its behavior in chemical reactions and its potential biological activity. mdpi.com

Dipole Moment Calculations and Molecular Polarity

For this compound, the dipole moment is influenced by the polar bonds within the molecule, primarily the C-F, C-N, and N-H bonds, and the lone pairs of electrons on the nitrogen atoms. The presence of the highly electronegative fluorine atom and the nitrogen atoms in the pyridine and amino groups results in a significant dipole moment.

The calculated dipole moment provides information about the molecule's interaction with polar solvents and other polar molecules. A large dipole moment suggests that the molecule will be more soluble in polar solvents and can participate in dipole-dipole interactions.

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes and the influence of the solvent environment.

For this compound, MD simulations can be used to:

Explore Conformational Space : The molecule has a rotatable bond between the phenyl and pyridine rings. MD simulations can explore the different possible conformations (rotamers) and determine their relative stabilities.

Analyze Solvent Effects : By performing simulations in a solvent box (e.g., water), it is possible to study how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. This is crucial for understanding the behavior of the molecule in a biological or solution-phase environment.

Study Intermolecular Interactions : MD simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules.

The results of MD simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient - RDG)

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecules. The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. wikipedia.org

The RDG is a scalar field derived from the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of NCIs can be identified:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as spikes in the plot at negative values.

Weak van der Waals Interactions : Appear as spikes around zero.

Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as spikes at positive values.

For this compound, RDG analysis can identify intramolecular hydrogen bonding between the amino group and the pyridine nitrogen or the fluorine atom. It can also visualize the van der Waals interactions between the two aromatic rings. These interactions are crucial for understanding the molecule's preferred conformation and its crystal packing. wikipedia.org

Electrochemical Properties and Redox Behavior of 6 2 Fluorophenyl Pyridin 3 Amine Scaffolds

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a pivotal technique for investigating the electrochemical behavior of 6-(2-Fluorophenyl)pyridin-3-amine scaffolds. In a typical CV experiment, the potential is swept linearly from a starting potential to a switching potential and then back, while the resulting current is measured. This provides insights into the oxidation and reduction processes of the molecule.

For fluorophenyl pyridinamine derivatives, CV studies typically reveal at least one reversible or quasi-reversible oxidation wave corresponding to the oxidation of the amine group and/or the pyridine (B92270) ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to the non-fluorinated analogue. The pyridine nitrogen can also undergo electrochemical reactions, though often at different potentials.

The shape of the cyclic voltammogram provides information about the stability of the electrochemically generated species. A reversible wave, where the ratio of the anodic to cathodic peak currents is close to one, indicates that the oxidized or reduced form of the molecule is stable on the timescale of the CV experiment. Irreversible waves suggest that the electrochemically generated species undergoes rapid chemical reactions. For instance, the electrochemical oxidation of aminopyridines can sometimes lead to polymerization, resulting in the growth of a polymer film on the electrode surface, which can be observed through changes in the CV over multiple cycles. researchgate.net

A hypothetical cyclic voltammogram for this compound would likely exhibit an anodic peak corresponding to its oxidation and a cathodic peak for the reduction of the oxidized species. The exact potentials would be dependent on the solvent, electrolyte, and electrode material used. fu-berlin.de

Characterization of Oxidation and Reduction Potentials

The oxidation and reduction potentials are fundamental electrochemical parameters that quantify the ease with which a molecule can lose or gain electrons. For this compound scaffolds, these potentials are significantly influenced by the electronic properties of the substituents.

The amino group (-NH2) is an electron-donating group, which generally lowers the oxidation potential, making the molecule easier to oxidize. Conversely, the 2-fluorophenyl group is electron-withdrawing due to the high electronegativity of the fluorine atom. This effect increases the oxidation potential. The position of the substituents on the pyridine ring also plays a crucial role in determining the redox potentials.

The reduction of the pyridine ring in these scaffolds typically occurs at negative potentials and is often an irreversible process. The presence of the fluorophenyl group can also influence the reduction potential.

Below is an interactive data table with representative oxidation and reduction potentials for related aromatic amine and pyridine derivatives, which can provide an estimation for the electrochemical behavior of this compound.

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference Electrode |

| Pyridine | > +1.7 | ~ -2.5 (irreversible) | Ag/AgCl |

| 3-Aminopyridine (B143674) | ~ +0.8 (irreversible) | Not typically observed | Ag/AgCl |

| Aniline | ~ +0.9 | Not typically observed | Ag/AgCl |

| 4-Fluoroaniline | ~ +1.0 | Not typically observed | Ag/AgCl |

Note: The values in this table are approximate and can vary significantly with experimental conditions. They are provided for comparative purposes to illustrate the effects of different functional groups.

Electron Transfer Mechanisms and Kinetics

The electron transfer mechanisms for fluorophenyl pyridinamine scaffolds can be complex, often involving multiple steps and coupled chemical reactions. The initial oxidation of the amino group typically proceeds via a one-electron transfer to form a radical cation. This radical cation can then undergo further reactions, such as deprotonation or dimerization.

The kinetics of the electron transfer, or how fast the electron is transferred between the electrode and the molecule, can be determined from the peak separation in the cyclic voltammogram. A larger peak separation suggests slower electron transfer kinetics. For many aromatic amines, the electron transfer process is quasi-reversible, indicating moderate kinetics.

The presence of the fluorine atom can influence the electron transfer kinetics. While its primary effect is electronic, steric hindrance from the 2-fluorophenyl group could also play a role in the interaction of the molecule with the electrode surface, thereby affecting the rate of electron transfer.

Mechanistic studies often employ techniques beyond simple CV, such as spectroelectrochemistry, which combines electrochemical measurements with spectroscopic techniques like UV-Vis or EPR spectroscopy to identify the intermediates and final products of the redox reactions. fu-berlin.de

Solvatochromism and its Electrochemical Implications

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. For compounds like this compound, which possess both hydrogen bond donor (the amine group) and acceptor (the pyridine nitrogen and fluorine atom) sites, solvatochromic effects can be significant. nih.gov

These solvent-solute interactions also have profound implications for the electrochemical behavior. A change in solvent can alter the solvation energies of the neutral molecule and its oxidized or reduced forms, leading to shifts in the redox potentials. For example, in a more polar solvent, the charged radical cation formed upon oxidation may be better stabilized, leading to a lower oxidation potential.

The study of solvatochromism in conjunction with electrochemistry can provide valuable insights into the electronic structure of the molecule and the nature of the solvent-solute interactions. researchgate.net By correlating the redox potentials with solvent parameters such as the dielectric constant or empirical polarity scales, it is possible to quantify the solvent's effect on the electrochemical properties.

Development of Electrochemical Sensing Architectures utilizing Fluorophenyl Pyridinamines

The unique electrochemical properties of fluorophenyl pyridinamine scaffolds make them attractive candidates for the development of electrochemical sensors. The amine group can be electrochemically oxidized at a specific potential, providing a basis for the detection of these molecules.

One approach is to immobilize the fluorophenyl pyridinamine onto an electrode surface, creating a modified electrode. This can be achieved through various methods, such as electropolymerization, where the repeated oxidation of the molecule leads to the formation of a conductive polymer film on the electrode. researchgate.net This modified electrode can then be used to detect other analytes through their interaction with the immobilized film, or the change in the electrochemical signal of the film itself can be monitored.

Furthermore, the ability of the pyridine nitrogen and the amine group to coordinate with metal ions can be exploited for the development of sensors for heavy metals. The binding of a metal ion to the fluorophenyl pyridinamine would perturb its electronic structure, leading to a measurable change in its redox potential.

The development of sensors based on these scaffolds often involves the use of nanomaterials, such as carbon nanotubes or graphene, to enhance the sensitivity and selectivity of the sensor. nih.gov The high surface area and excellent conductivity of these materials can amplify the electrochemical signal, allowing for the detection of very low concentrations of the target analyte.

Reaction Mechanisms and Reactivity of 6 2 Fluorophenyl Pyridin 3 Amine Frameworks

Exploration of Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine (B92270). The pyridine ring in 6-(2-Fluorophenyl)pyridin-3-amine is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This effect lowers the electron density, particularly at the positions ortho and para to the nitrogen (C2 and C4), making them susceptible to attack.

The general mechanism for SNAr on a pyridine ring involves two main steps:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step temporarily disrupts the aromaticity of the ring. youtube.com

Elimination of the Leaving Group: The aromatic system is regenerated by the departure of a leaving group from the same carbon atom.

In the context of the this compound framework, SNAr reactions would typically require a leaving group, such as a halogen, to be present on the pyridine ring, usually at the C2 or C4 position. While the parent molecule does not have such a leaving group, its derivatives do. The rate and feasibility of these reactions are significantly accelerated by the high electronegativity of substituents like fluorine. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org The presence of the amino group (an electron-donating group) at the C3 position would generally be expected to decrease the ring's susceptibility to nucleophilic attack. However, the strong activation provided by the ring nitrogen often dominates the reactivity profile for SNAr.

| Structural Feature | Effect on SNAr | Reason |

|---|---|---|

| Pyridine Nitrogen | Activating | Strongly electron-withdrawing, reduces electron density at C2 and C4 positions. uoanbar.edu.iq |

| Amino Group (at C3) | Deactivating (mild) | Donates electron density to the ring through resonance. |

| 2-Fluorophenyl Group (at C6) | Deactivating (mild) | Inductively electron-withdrawing, but its effect is transmitted across the ring. |

| Fluorine Leaving Group | Activating | The high electronegativity of fluorine activates the ring for nucleophilic attack, despite the C-F bond strength. acs.orgnih.gov |

Oxidative Transformations and Dimerization Pathways

The this compound molecule possesses sites susceptible to oxidative transformations, primarily the amino group and the aromatic rings. The primary amino group can be oxidized by various reagents to form nitroso, nitro, or azoxy derivatives. Under specific conditions, oxidative coupling between two molecules can occur, leading to the formation of azo-dimers.